molecular formula C16H12N2O2 B5864672 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone

Cat. No.: B5864672
M. Wt: 264.28 g/mol
InChI Key: YJKHEDOPZARNMD-UHFFFAOYSA-N
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Description

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug design and development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11-7-9-13(10-8-11)15-17-18-16(20-15)14(19)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKHEDOPZARNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylbenzhydrazide with benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects are believed to be mediated through the inhibition of key enzymes involved in cell division and growth . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

Compared to similar compounds, [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone stands out due to its unique combination of aromatic rings and the oxadiazole moiety. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

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